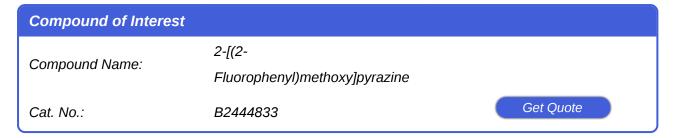




Spectroscopic Analysis of 2-[(2-Fluorophenyl)methoxy]pyrazine: A Technical Guide

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For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental spectroscopic data for **2-[(2-Fluorophenyl)methoxy]pyrazine** is not readily available in public databases. This guide provides a detailed predictive analysis based on the known spectroscopic data of its constituent chemical moieties: 2-methoxypyrazine and 2-fluorobenzyl alcohol. The experimental protocols described are general methodologies applicable to the analysis of such organic compounds.

Predicted Spectroscopic Data

This section outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **2-[(2-Fluorophenyl)methoxy]pyrazine**. These predictions are derived from the analysis of structurally related compounds.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton NMR spectrum is expected to show signals corresponding to the pyrazine ring, the methylene bridge, and the 2-fluorophenyl group.



Chemical Shift (δ)	Multiplicity	Number of Protons	Assignment
~8.1 - 8.3	m	2H	Pyrazine H
~7.9 - 8.0	m	1H	Pyrazine H
~7.3 - 7.5	m	2H	Aromatic H (2- Fluorophenyl)
~7.0 - 7.2	m	2H	Aromatic H (2- Fluorophenyl)
~5.4	s	2H	-O-CH ₂ -

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The carbon NMR spectrum will display signals for the pyrazine and the 2-fluorophenyl rings, as well as the methylene carbon. The carbon attached to the fluorine atom will likely appear as a doublet due to C-F coupling.

Chemical Shift (δ) ppm	Assignment
~163	Pyrazine C-O
~160 (d, J ≈ 245 Hz)	Aromatic C-F
~145	Pyrazine C
~143	Pyrazine C
~137	Pyrazine C
~130	Aromatic C
~129	Aromatic C
~128	Aromatic C (ipso)
~124	Aromatic C
~115 (d, J ≈ 21 Hz)	Aromatic C
~68	-O-CH₂-



Predicted Infrared (IR) Spectrum

The IR spectrum will likely show characteristic absorption bands for the aromatic rings, the C-O ether linkage, and the C-F bond.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100-3000	Medium	Aromatic C-H stretch[1]
2950-2850	Medium	Aliphatic C-H stretch
1600-1450	Medium-Strong	Aromatic C=C stretch[1]
~1250	Strong	Aryl-O stretch (asymmetric)
~1100	Strong	C-F stretch
~1050	Strong	Aryl-O stretch (symmetric)

Predicted Mass Spectrum (Electron Ionization - EI)

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.

m/z	Interpretation	
~218	Molecular Ion [M]+	
~109	[M - C ₇ H ₆ F] ⁺ (loss of 2-fluorobenzyl radical)	
~95	[C5H3N2O]+	

Spectroscopic Data of Constituent Moieties

The following tables summarize the available experimental data for 2-methoxypyrazine and 2-fluorobenzyl alcohol, which were used for the predictive analysis.

2-Methoxypyrazine



¹H NMR (CDCl₃)	¹³ C NMR (CDCl ₃)	IR (Neat)	MS (EI) m/z
δ 8.09 (s, 1H)	δ 162.8	3050 cm ⁻¹ (C-H str)	110 [M]+
δ 7.95 (d, 1H)	δ 143.5	2950 cm ⁻¹ (C-H str)	81
δ 7.78 (d, 1H)	δ 136.5	1550 cm ⁻¹ (C=N str)	53
δ 3.95 (s, 3H)	δ 52.9	1150 cm ⁻¹ (C-O str)	

Note: Specific peak assignments for all signals are not available in the cited sources.

2-Fluorobenzyl alcohol

¹ H NMR (CDCl ₃)[2]	¹³ C NMR (CDCl ₃)[2]	IR (Gas Phase)[3]	MS (EI) m/z [4]
δ 7.40 (t, 1H)	δ 160.5 (d, J=246.0 Hz)	~3650 cm ⁻¹ (O-H str)	126 [M]+
δ 7.27 (m, 1H)	δ 129.3 (d, J=4.4 Hz)	~3070 cm ⁻¹ (Aromatic C-H str)	109
δ 7.13 (t, 1H)	δ 129.2	~2950 cm ⁻¹ (Aliphatic C-H str)	96
δ 7.04 (t, 1H)	δ 127.9 (d, J=14.7 Hz)	~1490 cm ⁻¹ (Aromatic C=C str)	77
δ 4.70 (s, 2H)	δ 124.2 (d, J=3.5 Hz)	~1230 cm ⁻¹ (C-O str)	_
δ 3.09 (s, 1H)	δ 115.2 (d, J=21.2 Hz)	~1100 cm ⁻¹ (C-F str)	-
δ 58.9			_

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy



A sample of the compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The tube is placed in the NMR spectrometer, and the magnetic field is shimmed to achieve homogeneity. For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID), which is then Fourier transformed to obtain the spectrum. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.[5]

Infrared (IR) Spectroscopy

For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding the sample with KBr powder and pressing it into a disk, or the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory. The sample is then placed in the IR spectrometer, and the spectrum is recorded.[6]

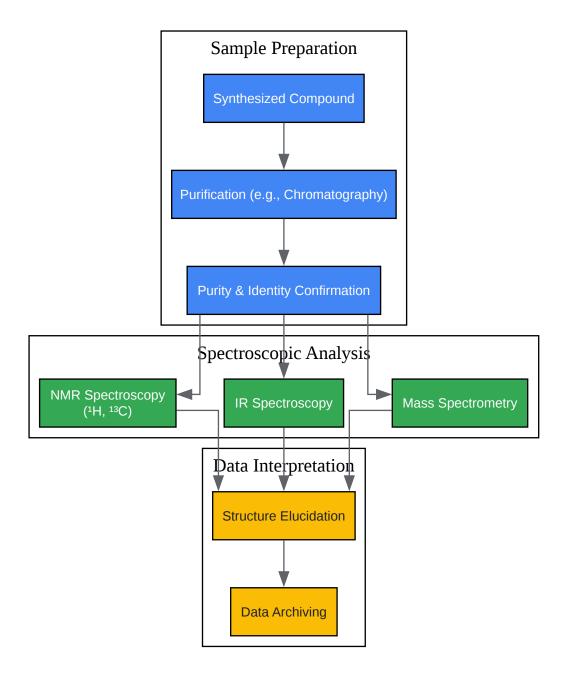
Mass Spectrometry (MS)

A dilute solution of the sample is introduced into the mass spectrometer. For Electron Ionization (EI), the sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.[7][8] The resulting ions are then separated based on their mass-to-charge ratio by a mass analyzer and detected.[9]

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis.

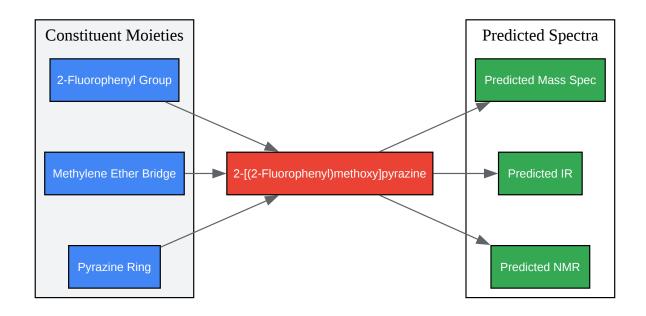




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Caption: Experimental workflow for spectroscopic analysis.





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Caption: Logical relationship for predictive spectroscopic analysis.

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